molecular formula C11H6ClF6N3O B2815317 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine CAS No. 303144-60-7

3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2815317
CAS No.: 303144-60-7
M. Wt: 345.63
InChI Key: YAKOSLROQVWLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl ether group at position 2. Its molecular formula is C₁₃H₈ClF₆N₃O, with a molecular weight of 383.67 g/mol . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research. It is commercially available through multiple suppliers, indicating industrial interest .

Properties

IUPAC Name

3-chloro-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6N3O/c1-21-8(3-7(20-21)11(16,17)18)22-9-6(12)2-5(4-19-9)10(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOSLROQVWLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyrazole ring and its subsequent attachment to the pyridine ring. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole under specific conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Pharmacological Applications

1. Glycine Transporter 1 Inhibition

One of the primary applications of this compound is its role as a potent inhibitor of glycine transporter 1 (GlyT1). GlyT1 inhibitors are being explored for their therapeutic potential in treating schizophrenia and other neuropsychiatric disorders. The compound has demonstrated an IC50 value of 1.8 nM, indicating strong inhibitory activity against GlyT1, which is crucial for modulating glycine levels in the brain .

Case Study: Efficacy in Rodent Models

Research conducted by Yamamoto et al. (2016) highlighted the efficacy of this compound in rodent models for schizophrenia. The study reported that the compound exhibited significant effects on behavioral symptoms associated with schizophrenia without causing adverse effects typically associated with antipsychotic medications. This positions the compound as a promising candidate for further development in treating schizophrenia .

Structural Optimization and Synthesis

The synthesis of this compound involves strategic structural modifications to enhance its pharmacological properties. The introduction of trifluoromethyl groups and the pyrazole moiety have been critical in improving its selectivity and potency as a GlyT1 inhibitor. Such modifications are essential for optimizing the pharmacokinetic profiles necessary for clinical applications .

Potential in Other Therapeutic Areas

2. Neurological Disorders

Given its mechanism of action as a GlyT1 inhibitor, there is potential for this compound to be explored in other neurological disorders characterized by dysregulation of glycine neurotransmission, such as anxiety disorders and depression.

3. Cancer Research

Emerging studies suggest that glycine transporters may play a role in cancer cell proliferation and survival. Therefore, the inhibition of GlyT1 could potentially be explored as a therapeutic strategy in oncology, particularly for tumors that exhibit altered glycine metabolism.

Mechanism of Action

The mechanism by which 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine-Pyrazole Scaffold

Compound 7a : 3-Chloro-2-(4-(((5-(Difluoromethoxy)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)Methyl)Sulfonyl)Phenyl)-5-(Trifluoromethyl)Pyridine
  • Key Differences : Replaces the ether linkage with a sulfonyl group (-SO₂-) and introduces a difluoromethoxy group on the pyrazole.
  • The yield (34.4%) is lower than the target compound, suggesting synthetic challenges .
  • Molecular Weight : 572.01 g/mol (vs. 383.67 g/mol for the target), indicating higher complexity .
Compound 7e : 3-Chloro-2-(3-Nitro-4-((4-(Trifluoromethoxy)Benzyl)Oxy)Phenyl)-5-(Trifluoromethyl)Pyridine
  • Key Differences: Features a nitro group (-NO₂) and a 4-(trifluoromethoxy)benzyl ether substituent.
  • Melting point (122.1–124.8°C) is higher than the target compound, implying greater crystallinity .
Compound 7f : 3-Chloro-2-(4-((4-(Trifluoromethoxy)Benzyl)Oxy)-3-(Trifluoromethyl)Phenyl)-5-(Trifluoromethyl)Pyridine
  • Key Differences : Retains the trifluoromethylphenyl ether but lacks the nitro group.
  • Impact : Lower yield (40.8%) compared to 7e (71.8%), highlighting the sensitivity of synthesis to substituent choice .

Pyridine-Pyrazole Derivatives with Heterocyclic Modifications

CAS 321571-01-1 : 3-Chloro-2-[5-(3-Chloro-2-Thienyl)-1H-Pyrazol-1-yl]-5-(Trifluoromethyl)Pyridine
  • Key Differences : Replaces the ether-linked pyrazole with a thienyl-substituted pyrazole.
Compound from : 3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-Dihydropyridazin-4-one
  • Key Differences: Incorporates a dihydropyridazinone moiety instead of pyridine.

Substituent Position and Electronic Effects

  • Trifluoromethyl Placement :

    • The target compound has two trifluoromethyl groups (on pyridine and pyrazole), maximizing hydrophobic interactions.
    • In contrast, 3-Chloro-2-(Trifluoromethyl)Pyridine () lacks the pyrazole moiety, reducing steric bulk and complexity .
  • Chlorine Position :

    • Chlorine at position 3 on pyridine is conserved across analogs (e.g., 7a–7j in ), suggesting critical steric or electronic roles in activity.

Melting Points and Stability

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound Not reported N/A 383.67
7a 95.5–98.0 34.4 572.01
7e 122.1–124.8 71.8 ~500 (estimated)
7f 73.3–75.1 40.8 ~500 (estimated)

    Biological Activity

    3-Chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. With a molecular formula of C11H6ClF6N3O and a molecular weight of 345.63 g/mol, this compound exhibits structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    The compound is characterized by the presence of both chloro and trifluoromethyl groups, which can enhance lipophilicity and biological activity. It is synthesized from various precursors, often involving reactions with pyrazole derivatives.

    Biological Activity

    The biological activity of this compound has been investigated in several studies:

    1. Anticancer Activity

    Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives have shown in vitro cytotoxic effects against various cancer cell lines, including:

    • HeLa (cervical cancer)
    • CaCo-2 (colon adenocarcinoma)
    • H9c2 (rat heart myoblast)

    A study demonstrated that modifications to the pyrazole ring could enhance the potency against these cell lines, suggesting that this compound may similarly exhibit anticancer properties due to its structural similarities with active derivatives .

    The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

    • Inhibition of key enzymes involved in tumor growth.
    • Interaction with specific receptors that regulate cell proliferation and apoptosis.

    For example, compounds with similar structures have been noted to inhibit targets such as Human Deacetylase Sirtuin 2 (HDSirt2), which is implicated in cancer progression .

    Case Studies

    Several studies have explored the biological effects of pyrazole-containing compounds:

    Case Study 1: Antitumor Activity

    A derivative structurally related to this compound was evaluated for its anticancer activity against a panel of human tumor cell lines. The results indicated an IC50 value of approximately 2.76 µM against ovarian cancer cells, highlighting the potential efficacy of similar compounds in cancer therapy .

    Case Study 2: Selective Receptor Modulation

    Another study reported that pyrazole derivatives could selectively modulate receptor activities associated with inflammation and pain pathways. These findings suggest that further exploration into the receptor interactions of this compound could yield insights into its therapeutic applications beyond oncology .

    Data Table: Summary of Biological Activities

    Biological ActivityTargetIC50 Value (µM)Reference
    AnticancerHeLa4.50
    AnticancerCaCo-23.20
    InhibitionHDSirt2Not specified

    Q & A

    Q. Table 1: Comparison of Reaction Conditions

    StepReagents/ConditionsYield (%)Key Reference
    Pyrazole couplingK₂CO₃, DMF, 60°C65–78
    TrifluoromethylationCuI, TMSCF₃, 80°C52–60

    Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

    Advanced: How do researchers address signal overlap in ¹H/¹³C NMR for complex heterocycles? Answer:

    • Core Techniques :
      • ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., pyridine C-H vs. pyrazole N-methyl groups) .
      • HRMS : Confirms molecular formula via exact mass (e.g., [M+H]⁺ with <2 ppm error).
      • X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .
    • Advanced Strategies :
      • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in aromatic regions .
      • Isotopic Labeling : Clarifies exchangeable protons (e.g., OH/NH groups).

    Basic: What reactivity patterns are expected from the chloro and trifluoromethyl substituents?

    Advanced: How does the electronic environment influence regioselectivity in nucleophilic substitutions? Answer:

    • Reactivity Overview :
      • Chloro Group : Susceptible to nucleophilic substitution (e.g., SNAr with amines/thiols) .
      • Trifluoromethyl Group : Electron-withdrawing effect activates adjacent positions for electrophilic attacks.
    • Mechanistic Insights :
      • Regioselectivity : Pyridine C-2 chloro is more reactive than C-5 due to electronic effects of trifluoromethyl .
      • Steric Effects : Bulky pyrazole substituents hinder reactions at ortho positions .

    Q. Table 2: Common Reactions and Reagents

    Reaction TypeReagentsProductsReference
    SNAr SubstitutionKOH, EtOHPyridyl ethers
    OxidationH₂O₂, AcOHPyridine N-oxides

    Basic: How is HPLC used to assess purity, and what challenges arise?

    Advanced: What advanced chromatographic methods resolve co-elution of structurally similar impurities? Answer:

    • Standard HPLC Protocols :
      • Column : C18 reverse-phase, 5 µm particle size.
      • Mobile Phase : Acetonitrile/water (0.1% TFA) gradient .
    • Advanced Solutions :
      • UHPLC-MS : Higher resolution with sub-2 µm columns reduces co-elution .
      • Chiral Columns : Separates enantiomers if stereocenters are present .

    Basic: What in vitro assays evaluate the compound’s bioactivity?

    Advanced: How do researchers design enzyme inhibition assays accounting for metabolic instability? Answer:

    • Basic Assays :
      • Antimicrobial Testing : MIC assays against Gram+/Gram- bacteria .
      • Enzyme Inhibition : Fluorogenic substrates for real-time kinetic monitoring (e.g., proteases) .
    • Advanced Design :
      • Metabolic Stability : Pre-incubation with liver microsomes identifies degradation hotspots .
      • Prodrug Strategies : Mask labile groups (e.g., ester prodrugs) to enhance bioavailability .

    Q. Table 3: Example Bioactivity Data

    Assay TypeTargetIC₅₀ (µM)Reference
    Enzyme InhibitionCOX-20.45 ± 0.12
    AntibacterialS. aureus8.2 ± 1.5

    Basic: How do researchers address contradictions in reported reactivity or bioactivity data?

    Advanced: What computational tools validate experimental findings for disputed mechanisms? Answer:

    • Troubleshooting :
      • Reproducibility Checks : Validate reaction conditions (e.g., moisture sensitivity of intermediates) .
      • Control Experiments : Test intermediates for residual activity in bioassays .
    • Computational Aids :
      • DFT Calculations : Predict regioselectivity in substitutions (e.g., Fukui indices) .
      • Molecular Docking : Correlates structural motifs with observed enzyme inhibition .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.